5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol
Overview
Description
(E)-3’-Hydroxy-3,5,4’-trimethoxystilbene is a naturally occurring stilbene derivative. It is structurally related to resveratrol, a well-known compound found in red wine and various plants. This compound has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3’-Hydroxy-3,5,4’-trimethoxystilbene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of (E)-3’-Hydroxy-3,5,4’-trimethoxystilbene may involve large-scale Wittig reactions or other coupling reactions that are scalable and cost-effective. The choice of method depends on the desired purity, yield, and cost considerations.
Chemical Reactions Analysis
Types of Reactions
(E)-3’-Hydroxy-3,5,4’-trimethoxystilbene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the stilbene double bond to a single bond, forming dihydrostilbenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrostilbenes.
Scientific Research Applications
Chemistry: It is used as a model compound in studies of stilbene chemistry and photochemistry.
Biology: The compound exhibits antioxidant properties, making it a subject of interest in studies related to oxidative stress and aging.
Medicine: Research has shown potential anticancer, anti-inflammatory, and cardioprotective effects, suggesting its use in therapeutic applications.
Industry: Its antioxidant properties make it a candidate for use in food preservation and cosmetics.
Mechanism of Action
The mechanism by which (E)-3’-Hydroxy-3,5,4’-trimethoxystilbene exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Comparison with Similar Compounds
(E)-3’-Hydroxy-3,5,4’-trimethoxystilbene is similar to other stilbene derivatives such as resveratrol and pterostilbene. it is unique in its specific substitution pattern, which may confer distinct biological activities. Similar compounds include:
Resveratrol: Known for its presence in red wine and its antioxidant properties.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar biological activities.
Oxyresveratrol: Another hydroxylated stilbene with potent antioxidant and anti-inflammatory properties.
Properties
IUPAC Name |
5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIWTPQGJCCTPA-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108957-73-9 | |
Record name | 4,3',5'-Tri-O-methylpiceatannol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108957739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Hydroxy-3,5,4'-trimethoxystilbene, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPM93CW8F2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.